molecular formula C15H21ClN2O2 B4503219 1-[2-(4-chlorophenoxy)propanoyl]-4-ethylpiperazine

1-[2-(4-chlorophenoxy)propanoyl]-4-ethylpiperazine

Cat. No.: B4503219
M. Wt: 296.79 g/mol
InChI Key: BXBKSBWQXGPZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chlorophenoxy)propanoyl]-4-ethylpiperazine is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.1291556 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optimization of Kinase Inhibitors

Compounds related to "1-[2-(4-chlorophenoxy)propanoyl]-4-ethylpiperazine" have been studied for their potential as kinase inhibitors. For example, the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity demonstrates the utility of these compounds in targeting specific enzymes involved in cell proliferation and tumor growth. Replacement of certain groups within these molecules resulted in increased inhibition of both Src kinase activity and Src-mediated cell proliferation, highlighting their potential in cancer therapy (Boschelli et al., 2001).

Antidepressant and Anxiolytic Effects

Another study evaluated the antidepressant-like and anxiolytic-like effects of phenylpiperazine derivatives in animal models. These compounds showed significant activity in models of depression and anxiety, which may be attributed to their affinity for serotonergic and dopaminergic receptors. This research underscores the potential of such compounds in developing new treatments for psychiatric disorders (Pytka et al., 2015).

Hydrolysis and Tautomerism Studies

The hydrolysis of certain piperazine derivatives was explored to understand their behavior and transformation in biological systems. These studies provide foundational knowledge on the stability and metabolic fate of piperazine-based compounds, which is crucial for their development as pharmaceutical agents (Iwanami et al., 1964).

Serotonin Function Probes

m-Chlorophenylpiperazine, a compound structurally related to "this compound," has been extensively used to probe serotonin function in psychiatric research. Studies on m-Chlorophenylpiperazine offer insights into the interaction of similar compounds with serotonin receptors, which could inform the development of novel therapeutic agents (Kahn & Wetzler, 1991).

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-3-17-8-10-18(11-9-17)15(19)12(2)20-14-6-4-13(16)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBKSBWQXGPZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.